molecular formula C16H15FN2O2 B11690206 N'-[(E)-(4-fluorophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide

N'-[(E)-(4-fluorophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide

Cat. No.: B11690206
M. Wt: 286.30 g/mol
InChI Key: BIILEKBLHHQWQQ-WOJGMQOQSA-N
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Description

N’-[(E)-(4-fluorophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a fluorophenyl group and a methoxyphenyl group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and 2-(4-methoxyphenyl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-fluorophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(4-fluorophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-fluorophenyl)methylidene]-2-(4-methylphenyl)acetohydrazide
  • N’-[(E)-(4-chlorophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide
  • N’-[(E)-(4-bromophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide

Uniqueness

N’-[(E)-(4-fluorophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide is unique due to the presence of both fluorine and methoxy groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H15FN2O2

Molecular Weight

286.30 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C16H15FN2O2/c1-21-15-8-4-12(5-9-15)10-16(20)19-18-11-13-2-6-14(17)7-3-13/h2-9,11H,10H2,1H3,(H,19,20)/b18-11+

InChI Key

BIILEKBLHHQWQQ-WOJGMQOQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)F

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)F

Origin of Product

United States

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